2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate
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Overview
Description
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a furochromen moiety, which is a fused ring system combining furan and chromen structures.
Preparation Methods
The synthesis of 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate typically involves multicomponent reactions. One common method is the condensation of substituted hydroxycoumarins with α-halogen ketones. For example, the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in acetonitrile, followed by acidic treatment, can yield the desired furocoumarin derivative . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis.
Chemical Reactions Analysis
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols can replace the acetate moiety.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Scientific Research Applications
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s furocoumarin structure makes it a potential candidate for studying DNA intercalation and photoreactivity.
Medicine: Furocoumarins are known for their photosensitizing properties, which can be utilized in photodynamic therapy for treating skin diseases.
Industry: The compound can be used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate involves its interaction with biological macromolecules. The furocoumarin moiety can intercalate into DNA, leading to the formation of covalent bonds upon exposure to UV light. This photoreactivity can cause cross-linking of DNA strands, which is useful in photodynamic therapy. The compound may also interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds to 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate include:
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- 5-Phenyl-7H-furo[2,3-g]chromen-7-ones
These compounds share the furocoumarin core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C15H12O6 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(7-oxofuro[3,2-g]chromen-9-yl)oxyethyl acetate |
InChI |
InChI=1S/C15H12O6/c1-9(16)18-6-7-20-15-13-11(4-5-19-13)8-10-2-3-12(17)21-14(10)15/h2-5,8H,6-7H2,1H3 |
InChI Key |
HUGJJQOYNVWYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
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